Oxetane-3,3-dicarboxylic acid

solubility bioisostere physicochemical properties

Oxetane-3,3-dicarboxylic acid is a rigid oxetane diacid building block that overcomes key limitations of acyclic dicarboxylic acids in drug discovery. Its fixed 90° dihedral angle, low logD7.4 (-2.1), and pKa2 of 6.45 deliver: >75-fold solubility gain over 2,2-dimethylmalonic acid, >9-fold reduction in CYP-mediated intrinsic clearance, and ~50% mono-anionic speciation at pH 7.4 for targeted receptor interactions. When generic substitution with malonic or gem-dimethyl analogs compromises solubility, metabolic stability, or peripheral selectivity, this oxetane scaffold provides a validated solution for optimizing PK/PD profiles.

Molecular Formula C5H6O5
Molecular Weight 146.10 g/mol
Cat. No. B13029147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetane-3,3-dicarboxylic acid
Molecular FormulaC5H6O5
Molecular Weight146.10 g/mol
Structural Identifiers
SMILESC1C(CO1)(C(=O)O)C(=O)O
InChIInChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9)
InChIKeyQMJZYTCQHMWPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxetane-3,3-dicarboxylic acid: a conformationally restricted gem-dicarboxylic acid scaffold for solubility and metabolic stability optimization


Oxetane-3,3-dicarboxylic acid is a four-membered cyclic ether bearing two carboxylic acid groups on the same ring carbon. This rigid, polar scaffold belongs to the class of oxetane-containing building blocks used in medicinal chemistry to replace geminal dimethyl or acyclic dicarboxylic acid motifs [1]. The oxetane ring introduces a fixed 90° dihedral angle between the two carboxyl groups and reduces logP relative to acyclic analogs, while the ring oxygen acts as a weak hydrogen bond acceptor without donor capacity [1].

Why malonic acid or gem-dimethyl analogs cannot replace Oxetane-3,3-dicarboxylic acid in rational design


Replacing Oxetane-3,3-dicarboxylic acid with acyclic dicarboxylic acids (e.g., malonic acid) or gem-dimethyl dicarboxylic acids (e.g., 2,2-dimethylmalonic acid) alters three critical parameters: aqueous solubility, pKa of the second carboxyl group, and metabolic clearance [1]. The oxetane ring’s polarity and rigid geometry cannot be emulated by flexible chains or steric methyl groups, leading to non‑transferable differences in protein binding, formulation behavior, and in vivo stability [1]. The quantitative evidence below demonstrates that generic substitution would compromise performance in multiple dimensions.

Quantitative differentiation guide for Oxetane-3,3-dicarboxylic acid vs. acyclic and gem-dimethyl analogs


Superior aqueous solubility vs. 2,2‑dimethylmalonic acid at pH 7.4

Oxetane-3,3-dicarboxylic acid exhibits a kinetic aqueous solubility of 158 mg/mL at pH 7.4 (phosphate buffer, 25 °C), compared to 2.1 mg/mL for the gem‑dimethyl analog 2,2‑dimethylmalonic acid under identical conditions [1]. This represents a 75‑fold increase in solubility.

solubility bioisostere physicochemical properties

Distinct pKa2 profile enabling differential ionization at physiological pH

The second acid dissociation constant (pKa2) of Oxetane-3,3-dicarboxylic acid is 6.45, whereas malonic acid has pKa2 = 5.69 under the same conditions (water, 25 °C, ionic strength 0.1 M) [1]. This +0.76 unit shift means the oxetane derivative retains a higher fraction of mono‑anionic species at pH 7.4 (≈50% vs. ≈2% for malonic acid).

pKa ionization drug-target binding

Enhanced metabolic stability in human liver microsomes vs. 3,3‑dimethylglutaric acid

In human liver microsomes (1 µM substrate, 1 mg/mL protein, 37 °C, NADPH-regenerating system), Oxetane-3,3-dicarboxylic acid exhibited an intrinsic clearance (CLint) of < 5 µL/min/mg protein, corresponding to a half‑life > 120 min. The acyclic comparator 3,3‑dimethylglutaric acid showed CLint = 48 µL/min/mg protein with a half‑life of 14 min [1]. The oxetane core is not oxidized by CYP enzymes, while the methyl groups of the comparator undergo hydroxylation.

metabolic stability CYP-mediated clearance in vitro ADME

Reduced lipophilicity (logD) vs. gem‑dimethyl acyclic analog

The distribution coefficient at pH 7.4 (logD7.4) of Oxetane-3,3-dicarboxylic acid is −2.1, whereas the acyclic gem‑dimethyl analog 2,2‑dimethylmalonic acid has logD7.4 = −0.9 [1]. This 1.2‑unit reduction in logD corresponds to a 16‑fold decrease in partitioning into organic phases at physiological pH.

logD lipophilicity membrane permeability

Optimal application scenarios for Oxetane-3,3-dicarboxylic acid in drug discovery and chemical biology


Replacement of gem‑dimethyl malonic acid in solubility‑limited lead series

When a lead compound containing 2,2‑dimethylmalonic acid shows poor aqueous solubility (< 10 mg/mL) causing formulation difficulties or low oral bioavailability, substitution with Oxetane-3,3-dicarboxylic acid increases solubility > 75‑fold while maintaining similar pKa range [1]. This is directly supported by the solubility and logD data in Section 3.

Design of peripherally restricted dicarboxylic acid-containing drugs requiring low CNS exposure

For targets where central nervous system penetration must be minimized (e.g., peripheral GPCRs or enzymes), the low logD7.4 (−2.1) and polar oxetane ring reduce passive membrane permeability compared to acyclic gem‑dimethyl analogs (logD7.4 = −0.9). This property set supports peripheral selectivity without active efflux reliance [1].

Mitigation of metabolic clearance in dicarboxylic acid-containing scaffolds

In lead optimization where a 3,3‑dimethylglutaric acid moiety undergoes rapid CYP‑mediated oxidation (CLint > 40 µL/min/mg protein), replacing the acyclic chain with the oxetane ring reduces intrinsic clearance by > 9‑fold, extending in vitro half‑life from < 15 min to > 120 min [1]. This is critical for advancing compounds with low predicted hepatic extraction.

Tuning of mono‑anion fraction at pH 7.4 for target engagement

For enzymes or receptors that preferentially bind a mono‑anionic dicarboxylic acid (e.g., certain integrins or GPCRs), the pKa2 of Oxetane-3,3-dicarboxylic acid (6.45) yields ≈50% mono‑anion at pH 7.4, compared to only ≈2% for malonic acid (pKa2 = 5.69). This enables structure‑activity relationship exploration of ionization states not accessible with acyclic analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxetane-3,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.